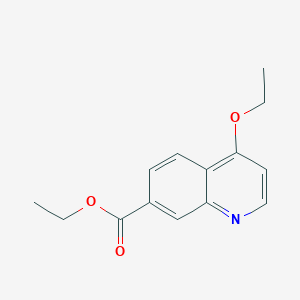

Ethyl 4-ethoxyquinoline-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

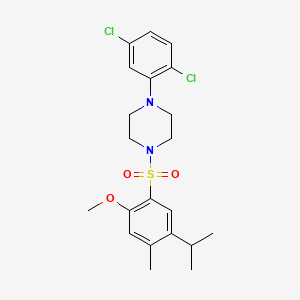

Ethyl 4-ethoxyquinoline-7-carboxylate is an organic chemical compound with the molecular formula C14H15NO3 . It is a white to yellow powder or crystals . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H15NO3/c1-3-17-13-7-8-15-12-9-10(5-6-11(12)13)14(16)18-4-2/h5-9H,3-4H2,1-2H3 . This compound has a molecular weight of 245.28 . Physical and Chemical Properties Analysis

This compound has a boiling point of 352.6±22.0C at 760 mmHg . It is soluble with a solubility of 0.164 mg/ml; 0.000669 mol/l . The compound has a Lipophilicity Log Po/w (iLOGP) of 2.57 .Wissenschaftliche Forschungsanwendungen

Complexation with Transition Metals

One application area involves the complexation with transition metals. A study detailed the formation constants for metal ion complexation with quinolone derivatives, suggesting that these complexes could play a role in their antibacterial activity. This could imply potential research applications of Ethyl 4-ethoxyquinoline-7-carboxylate in studying its interactions with metals and exploring its antibacterial properties (Bailey et al., 1984).

Synthesis and Biological Activity

Another application is seen in the synthesis of new compounds for biological activity screening. Research on quinolone-triazole hybrids, derived from similar chemical compounds, showed significant anticholinesterase activity, which could be beneficial in treating neurodegenerative diseases like Alzheimer's (Mermer et al., 2018). This suggests potential research avenues for this compound in the development of neuroprotective agents.

Antibacterial Studies

Research into the antibacterial activity of quinolone derivatives also provides a basis for exploring the uses of this compound. Studies have focused on the structure-activity relationships of these compounds, indicating their potent antibacterial effects against a range of bacteria (Koga et al., 1980). This underscores the potential for this compound to serve as a scaffold for developing new antibacterial agents.

Antioxidant Applications

Ethoxyquin, a related antioxidant, has been extensively studied for its protective effects against lipid peroxidation in animal feeds. While this compound is not directly mentioned, the antioxidant properties of ethoxyquin suggest that related compounds could also be explored for their antioxidant capacities, possibly in food preservation or in preventing oxidative stress-related cellular damage (Blaszczyk et al., 2013).

Antioxidant Profile and Catalytic Activity

A specific study on the antioxidant profile of ethoxyquin and its analogues examined their ability to act as chain-breaking antioxidants and their capacity to catalyze the reduction of hydrogen peroxide. This multifunctional character, especially in decomposing organic hydroperoxides and peroxyl radicals, highlights potential research applications of this compound in studying its antioxidant and catalytic activities (Kumar et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

ethyl 4-ethoxyquinoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-17-13-7-8-15-12-9-10(5-6-11(12)13)14(16)18-4-2/h5-9H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIBFPAMWJLWEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C=CC(=CC2=NC=C1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2725696.png)

![2-[4-(Octyloxy)phenyl]thiophene](/img/structure/B2725704.png)

![1-butyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2725707.png)

![N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2725711.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2725713.png)

![4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2725714.png)

![3-(2-furylmethyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2725718.png)